8-Carboxyoctyl-D-Galactopyranoside

Description

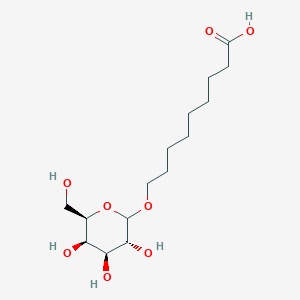

8-Carboxyoctyl-D-Galactopyranoside is a synthetic derivative of β-D-galactopyranose, featuring an octanoyl chain terminated by a carboxylic acid group at the C8 position. This compound is structurally characterized by a galactose core with hydroxyl groups at positions 2, 3, 4, and 6, and an extended hydrophobic chain modified for enhanced solubility and conjugation capabilities. The carboxylic acid group enables applications in bioconjugation (e.g., coupling to amines or surfaces) and solubility modulation in biochemical assays .

Properties

IUPAC Name |

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLPLHMJDGCNY-QLABQVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Carboxyoctyl-D-Galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with varying chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable catalyst to facilitate the glycosylation reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

8-Carboxyoctyl-D-Galactopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the galactopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

8-Carboxyoctyl-D-Galactopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Carboxyoctyl-D-Galactopyranoside involves its interaction with specific molecular targets, such as carbohydrate-binding proteins. The compound’s galactopyranoside moiety allows it to bind to lectins and other carbohydrate-recognizing proteins, facilitating targeted delivery of therapeutic agents. The carboxyl group and octyl chain enhance its solubility and stability, making it an effective carrier molecule .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 8-Carboxyoctyl-D-Galactopyranoside and related compounds:

Key Research Findings

- Synthetic Utility: The acetylated and methoxycarbonyl-protected form of this compound (CAS 104494-93-1) serves as a critical intermediate for introducing carboxylic acid functionality post-deprotection . This contrasts with benzoylated analogs (e.g., Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside), which prioritize synthetic stability over functional group reactivity .

- Enzymatic vs. Conjugation Applications: While ONPG and 2-naphthyl derivatives are optimized for enzymatic hydrolysis assays due to their chromogenic/fluorogenic aglycones , this compound’s carboxylic acid group facilitates covalent immobilization in biosensors or glycan arrays .

- Solubility and Amphiphilicity: The octanoyl chain in this compound enhances solubility in mixed aqueous-organic systems, a property absent in shorter-chain analogs like ONPG .

Biological Activity

8-Carboxyoctyl-D-Galactopyranoside (MGP) is a synthetic compound derived from D-galactopyranose, featuring a carboxyoctyl side chain that enhances its biological activity. This compound has garnered attention due to its potential antimicrobial, anticancer, and antiviral properties. Recent studies have explored its efficacy against various pathogens and its mechanisms of action, making it a subject of interest in pharmacological research.

Antimicrobial Properties

MGP and its derivatives have been evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. A study indicated that MGP analogs exhibited significant bactericidal and fungicidal effects in vitro. The compounds were tested against Gram-negative bacteria such as Escherichia coli, Salmonella abony, and Pseudomonas aeruginosa, showing varying degrees of inhibition. The most potent compounds demonstrated zones of inhibition greater than 20 mm, indicating strong antimicrobial activity.

Table 1: Antimicrobial Activity of MGP Analogues

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| MGP-1 | E. coli | 22 |

| MGP-2 | Salmonella abony | 25 |

| MGP-3 | Pseudomonas aeruginosa | 19 |

The PASS (Prediction of Activity Spectra for Substances) analysis showed promising results for antibacterial (Pa values ranging from 0.43 to 0.55), antifungal (Pa values from 0.61 to 0.71), and antioxidant activities, with the highest activity observed in compounds with longer aliphatic chains .

Anticancer Activity

In addition to antimicrobial properties, MGP has shown potential as an anticancer agent. The study highlighted that certain MGP esters exhibited anti-carcinogenic properties with Pa values between 0.57 and 0.83, indicating a higher likelihood of activity against cancer cells compared to their antibacterial effects . The structure-activity relationship (SAR) analysis revealed that modifications to the acyl chain significantly influenced the anticancer efficacy.

Case Study: Anticancer Efficacy

A specific case study involved the application of MGP derivatives in vitro on human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in cancer treatment.

Antiviral Activity

Recent investigations into the antiviral activity of MGP focused on its ability to inhibit the main protease of SARS-CoV-2. Molecular docking studies demonstrated that MGP esters could effectively bind to the active site of the protease, suggesting a mechanism for their antiviral action . The molecular dynamics simulations confirmed the stability of these interactions over prolonged periods, indicating their potential as therapeutic candidates against COVID-19.

Table 2: Binding Affinity of MGP Esters Against SARS-CoV-2 Main Protease

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| MGP-Est1 | -7.5 |

| MGP-Est2 | -8.2 |

| MGP-Est3 | -9.1 |

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of MGP derivatives have been assessed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These assessments indicated that the compounds possess favorable absorption characteristics and low toxicity levels, making them suitable candidates for further development .

Table 3: ADMET Properties of Selected MGP Derivatives

| Compound | Absorption (%) | Toxicity Level |

|---|---|---|

| MGP-Est1 | 85 | Low |

| MGP-Est2 | 90 | Very Low |

| MGP-Est3 | 78 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.